MYF-01-37

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

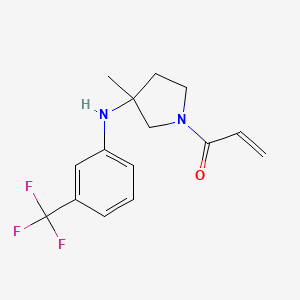

1-[3-methyl-3-[3-(trifluoromethyl)anilino]pyrrolidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N2O/c1-3-13(21)20-8-7-14(2,10-20)19-12-6-4-5-11(9-12)15(16,17)18/h3-6,9,19H,1,7-8,10H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBDEVWWJBIUOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C(=O)C=C)NC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MYF-01-37: A Covalent Inhibitor of the YAP/TAZ-TEAD Transcriptional Complex

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional enhanced associate domain (TEAD) family of transcription factors are the final downstream effectors of the Hippo pathway. In their active state, the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) translocate to the nucleus and bind to TEAD proteins, driving the expression of genes that promote cell growth and inhibit apoptosis. The interaction between YAP/TAZ and TEAD is therefore a prime target for therapeutic intervention in cancers with aberrant Hippo pathway signaling. MYF-01-37 is a novel covalent inhibitor of TEAD that has emerged from fragment-based screening campaigns. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound is a covalent inhibitor that targets a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins. Specifically, it has been shown to target Cys380 in TEAD2 and the equivalent Cys359 in TEAD1.[1][2] By covalently modifying this cysteine, this compound allosterically disrupts the interaction between TEAD and the YAP/TAZ co-activators.[3] This prevents the formation of the active transcriptional complex, leading to the downregulation of canonical YAP/TAZ target genes, such as CTGF and CYR61, and the induction of pro-apoptotic genes like BMF.[3]

Data Presentation

In Vitro and Cellular Activity of this compound

| Parameter | Assay System | Value | Reference |

| IC50 (YAP1-TEAD Interaction) | HEK293T cells | 0.8 µM | [3] |

| Target Residue | TEAD1 | Cys359 | [2] |

| Target Residue | TEAD2 | Cys380 | [1][2] |

| Cellular Effect | PC-9 cells | Reduction in CTGF expression | [1] |

| Cell Viability | EGFR-mutant NSCLC cell lines | Minimal impact at 0.1, 1, 10, 100 µM | [1] |

Note: this compound has been described as a suboptimal chemical probe requiring micromolar concentrations for cellular activity.[4]

Experimental Protocols

TEAD Pull-Down Assay with Biotinylated this compound

This assay confirms the direct binding of this compound to TEAD proteins in a cellular context.

Materials:

-

PC-9 cells

-

This compound

-

Biotinylated this compound (or a biotinylated analog)

-

Pull-down buffer (specific composition not detailed in search results, but a typical lysis buffer like RIPA with protease inhibitors would be appropriate)

-

Streptavidin agarose resin

-

2x gel loading buffer

-

Antibodies: anti-TEAD, loading control (e.g., anti-GAPDH)

Protocol:

-

Treat PC-9 cells with the desired concentrations of non-biotinylated this compound for 6 hours to act as a competitor.

-

Prepare total cell lysates using pull-down buffer.

-

Incubate 1 mg of total protein with 1 µM of biotinylated this compound. Rotate at 4°C for 6 hours, followed by 1 hour at room temperature.

-

Add 30 µL of a 50% slurry of streptavidin agarose resin and rotate for an additional 2 hours at 4°C.

-

Wash the resin three times with pull-down buffer.

-

Elute the bound proteins by boiling the resin for 10 minutes in 2x gel loading buffer.

-

Resolve the eluates by SDS-PAGE and perform a western blot using an anti-TEAD antibody.

-

A parallel western blot of the total cell lysate (25 µg of protein) should be performed as a loading control.[2]

Co-Immunoprecipitation of YAP and TEAD

This protocol is used to assess the disruption of the YAP-TEAD interaction by this compound.

Materials:

-

HEK293T cells

-

This compound

-

Lysis buffer (e.g., Triton X-100 based buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-YAP, anti-TEAD, and appropriate IgG control

-

Protein A/G agarose beads

Protocol:

-

Treat HEK293T cells with 10 µM this compound for 24 hours.[1]

-

Lyse the cells and quantify the protein concentration.

-

Pre-clear the lysate by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an anti-YAP antibody or an IgG control overnight at 4°C.

-

Add protein A/G agarose beads and incubate for a further 2-4 hours at 4°C to precipitate the antibody-protein complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by western blotting with an anti-TEAD antibody to detect co-immunoprecipitated TEAD.

Quantitative PCR (qPCR) for TEAD Target Gene Expression

This method quantifies the effect of this compound on the expression of TEAD target genes.

Materials:

-

PC-9 cells

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH)

Protocol:

-

Treat PC-9 cells with the desired concentrations of this compound for 24 hours.[1]

-

Isolate total RNA from the cells using a commercial RNA extraction kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using a suitable master mix and primers for the target and housekeeping genes.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Visualizations

Signaling Pathway

Caption: The Hippo signaling pathway and the mechanism of action of this compound.

Experimental Workflow

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound is a valuable tool compound for studying the biological consequences of TEAD inhibition. Its covalent mechanism of action provides a unique approach to disrupting the YAP/TAZ-TEAD transcriptional axis. While noted as a suboptimal probe, it has paved the way for the development of more potent and pharmacologically optimized TEAD inhibitors. The data and protocols presented in this guide offer a solid foundation for researchers aiming to utilize this compound in their investigations of Hippo pathway-driven cancers and to explore the therapeutic potential of targeting TEAD.

References

The Role of MYF-01-37 in Hippo Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in various cancers, making its components attractive therapeutic targets. The transcriptional coactivators YAP and TAZ, central effectors of the pathway, exert their oncogenic functions primarily through interaction with the TEAD family of transcription factors. Direct inhibition of the YAP/TAZ-TEAD protein-protein interaction has emerged as a promising strategy for cancer therapy. This technical guide provides an in-depth overview of MYF-01-37, a novel covalent fragment identified as an inhibitor of the TEAD transcription factors, detailing its mechanism of action, key quantitative data, and the experimental protocols used for its characterization.

Introduction to the Hippo Signaling Pathway and TEAD

The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the oncoproteins YAP (Yes-associated protein) and its paralog TAZ. In its canonical form, the activation of kinases MST1/2 leads to the phosphorylation and activation of LATS1/2. LATS1/2 then phosphorylates YAP/TAZ, leading to their cytoplasmic sequestration and subsequent degradation.

When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus, where they bind to TEAD (TEA Domain) transcription factors. This complex then drives the expression of genes that promote cell proliferation and inhibit apoptosis, such as CTGF and CYR61. Genetic alterations in upstream Hippo pathway components, such as mutations in NF2 or LATS1/2, are common in cancers like malignant mesothelioma, leading to constitutive YAP/TAZ activation.[1][2] This makes the YAP-TEAD interaction a critical node for therapeutic intervention.

This compound: A Covalent TEAD Inhibitor

This compound is a novel covalent inhibitor of TEAD transcription factors.[3][4] It was identified through a screening of a covalent fragment library based on a flufenamic acid template, which is known to occupy a central pocket in TEAD.[1][2][5] this compound possesses an acrylamide "warhead" that enables it to form a covalent bond with a conserved cysteine residue within the TEAD lipid-binding pocket (Cys380 in TEAD2, C359 in TEAD1).[3][5][6] This cysteine is the same site that undergoes post-translational palmitoylation, a modification important for TEAD stability and its interaction with YAP.[5][7]

While this compound demonstrated on-target activity, it is considered a suboptimal chemical probe due to its modest potency in cellular assays (micromolar concentrations required) and poor pharmacokinetic properties.[2][5] Its discovery was crucial as a lead fragment, paving the way for the structure-based design of more potent and drug-like TEAD inhibitors, such as MYF-03-69.[1][5]

Mechanism of Action

This compound functions as an allosteric inhibitor of the YAP-TEAD interaction.[7] By covalently binding within the central palmitate-binding pocket of TEAD, it induces conformational changes that disrupt the association between TEAD and YAP/TAZ. This prevents the formation of the active transcriptional complex, leading to the downregulation of canonical YAP/TEAD target genes.[4][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays.

Table 1: In Vitro and Cellular Potency

| Assay Type | Cell Line / Protein | Endpoint | Value | Reference(s) |

|---|---|---|---|---|

| TEAD Reporter Assay | PC-9 | IC50 | ~5 µM | [6] |

| TEAD2 Palmitoylation | Recombinant Protein | IC50 | > 50 µM | [6] |

| YAP/TEAD Interaction | HEK293T | Effective Concentration | 10 µM | [8][9] |

| Target Gene Expression (CTGF) | PC-9 | Effective Concentration | 10 µM | [4][8][9] |

| Cell Viability | EGFR-mutant NSCLC lines | Minimal Impact | Up to 100 µM |[8][9] |

Table 2: Solubility Information

| Solvent | Concentration | Comments | Reference(s) |

|---|---|---|---|

| DMSO | 60 mg/mL (~201 mM) | Use fresh DMSO as moisture reduces solubility. | [3] |

| DMSO | 250 mg/mL (~838 mM) | Ultrasonic assistance may be needed. | [8] |

| In Vivo Formulation | 2 mg/mL (6.7 mM) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. |[4] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize this compound.

Biotin-Probe Pulldown for Cellular Target Engagement

This protocol confirms that this compound directly binds to TEAD proteins within a cellular context.

Objective: To pull down TEAD proteins from whole-cell lysates using a biotinylated version of this compound.

Methodology: [3]

-

Cell Lysis: Prepare total cell lysates from the cells of interest (e.g., HEK293T) using a suitable pulldown buffer (e.g., RIPA buffer with protease inhibitors).

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Competitive Binding (Optional): To demonstrate specificity, pre-treat a sample of the lysate with unlabeled this compound for 6 hours before adding the biotinylated probe.

-

Probe Incubation: Combine 1 mg of total protein with 1 µM of biotinylated this compound. Rotate the mixture at 4°C for 6 hours, followed by 1 hour at room temperature.

-

Streptavidin Bead Capture: Add 30 µL of a 50% streptavidin agarose resin slurry to each sample and rotate for an additional 2 hours at 4°C.

-

Washing: Wash the resin three times with cold pulldown buffer to remove non-specific binders.

-

Elution: Release the bound proteins from the resin by boiling in 2x SDS-PAGE loading buffer for 10 minutes.

-

Western Blot Analysis: Resolve the eluted proteins by SDS-PAGE and perform a Western blot using antibodies specific for TEAD proteins (e.g., pan-TEAD or TEAD1/2). A loss of the TEAD band in the competitively pre-treated sample confirms on-target engagement.

In Vitro TEAD Palmitoylation Assay

This biochemical assay assesses the ability of this compound to directly inhibit the auto-palmitoylation of TEAD.

Objective: To measure the inhibition of TEAD2 auto-palmitoylation in the presence of this compound.

Methodology: [5]

-

Protein Incubation: Pre-incubate purified, recombinant TEAD2 protein with varying concentrations of this compound (or a fixed concentration, e.g., 2 µM) at 37°C for 2 hours to allow for covalent bond formation.

-

Palmitoylation Reaction: Initiate the palmitoylation reaction by adding a palmitate source (e.g., a clickable alkyne-palmitate probe) and any necessary co-factors.

-

Click Chemistry: Following the reaction, use a copper-catalyzed click reaction to attach a reporter tag (e.g., biotin or a fluorophore) to the incorporated alkyne-palmitate on the TEAD protein.

-

Detection: Analyze the results via SDS-PAGE. The signal from the reporter tag (detected by streptavidin-HRP or fluorescence imaging) will be proportional to the extent of palmitoylation. A reduction in signal in the this compound-treated samples indicates inhibition.

Cellular Reporter Gene Assay

This cell-based assay measures the functional consequence of YAP-TEAD inhibition.

Objective: To quantify the inhibition of TEAD-dependent transcriptional activity.

-

Cell Line: Use a cell line engineered with a TEAD-responsive reporter, such as a luciferase or fluorescent protein (e.g., mCherry) gene downstream of a promoter containing multiple TEAD binding sites (e.g., GTIIC).

-

Compound Treatment: Seed the reporter cells in a multi-well plate and treat with a dose-response curve of this compound for a specified duration (e.g., 24-72 hours).

-

Signal Measurement:

-

For luciferase reporters, lyse the cells and measure luminescence using a luminometer after adding the appropriate substrate.

-

For fluorescent reporters, measure the fluorescence intensity using a plate reader or flow cytometer.

-

-

Data Analysis: Normalize the reporter signal to a measure of cell viability (e.g., CellTiter-Glo for luciferase assays) to control for cytotoxicity. Plot the normalized signal against the compound concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This compound was a pivotal discovery in the development of Hippo pathway inhibitors. As a covalent fragment, it validated the druggability of the TEAD palmitate-binding pocket and established a clear mechanism for allosterically disrupting the oncogenic YAP-TEAD interaction.[5][7] While its own properties are suboptimal for clinical development, the insights gained from its characterization, including structural modeling and biochemical assays, directly enabled the generation of more potent, selective, and pharmacokinetically suitable TEAD inhibitors. The study of this compound serves as a blueprint for fragment-based drug discovery targeting challenging protein-protein interactions in oncology.

References

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | YAP | TargetMol [targetmol.com]

- 5. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. graylab.stanford.edu [graylab.stanford.edu]

- 7. Protein-Protein Interaction Disruptors of the YAP/TAZ-TEAD Transcriptional Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. glpbio.com [glpbio.com]

An In-depth Technical Guide to the Target Engagement of MYF-01-37 with the YAP/TEAD Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and cellular effects of MYF-01-37, a covalent inhibitor targeting the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Introduction to the YAP/TEAD Signaling Axis

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] The downstream effectors of this pathway are the transcriptional co-activators YAP and its paralog TAZ.[1] When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors (TEAD1-4).[3] This complex then drives the expression of genes that promote cell proliferation and inhibit apoptosis, contributing to tumor growth and therapeutic resistance in various cancers.[1][3] Consequently, the disruption of the YAP/TEAD interaction has emerged as a promising therapeutic strategy.[4]

This compound is a novel small molecule designed as a covalent inhibitor of TEAD.[5][6] It targets a conserved cysteine residue within the palmitate-binding pocket of TEAD, thereby allosterically disrupting the YAP/TEAD protein-protein interaction.[7][8]

Quantitative Data Summary

This compound has been characterized as a valuable research tool, albeit a sub-optimal chemical probe requiring micromolar concentrations in cellular assays to exert its effects.[7] This has led to the development of more potent analogs. The available quantitative data for this compound is summarized below.

| Assay Type | Target | Species | Value (IC50) | Cell Line | Reference |

| Gel-Based Palmitoylation Assay | TEAD2 | N/A | > 50 µM | N/A | [9] |

| TEAD mCherry Reporter Assay | TEAD | Human | ~ 5 µM | PC-9 | [9] |

| Cellular Assay Type | Concentration | Effect | Cell Line | Reference |

| Inhibition of YAP/TEAD Interaction | 10 µM | Inhibition of direct YAP/TEAD interaction observed. | HEK 293T | [6][10] |

| Reduction of Canonical YAP Target Gene Expression | 10 µM | Reduction in CTGF (Connective Tissue Growth Factor) expression. | PC-9 | [6][10] |

| Cell Viability Assay | 0.1 - 100 µM | Minimal impact on the viability of several EGFR-mutant NSCLC lines. | Various | [6][10] |

Signaling Pathway and Mechanism of Action

This compound functions by covalently modifying a conserved cysteine residue (Cys380 in TEAD2 and Cys359 in TEAD1) located in the lipid-binding pocket of TEAD proteins.[5][7] This pocket is essential for TEAD auto-palmitoylation, a post-translational modification crucial for its stability and interaction with YAP.[4] By irreversibly binding to this cysteine, this compound prevents palmitoylation and induces a conformational change in TEAD that disrupts its interaction with YAP, subsequently inhibiting the transcription of downstream target genes.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Biotin-Avidin Pulldown Assay for Target Engagement

This assay confirms the direct binding of this compound to TEAD in a cellular context using a biotinylated analog of the compound.

Objective: To demonstrate that this compound covalently binds to TEAD proteins in whole-cell lysates.

Materials:

-

PC9 cells

-

This compound

-

Biotinylated this compound (e.g., biotin-MYF-01-037)

-

Pulldown buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, protease inhibitors)

-

Streptavidin agarose resin (50% slurry)

-

2x Laemmli sample buffer

-

Anti-TEAD antibody

-

BCA Protein Assay Kit

Procedure:

-

Cell Treatment: Treat PC9 cells with either DMSO (vehicle control) or 10 µM this compound for 6 hours.

-

Lysate Preparation: Harvest cells and lyse in pulldown buffer. Determine protein concentration using a BCA assay.

-

TEAD Pulldown:

-

Incubate 1 mg of total protein lysate with 1 µM biotinylated this compound.

-

Rotate the mixture at 4°C for 6 hours, followed by 1 hour at room temperature.

-

Add 30 µL of 50% streptavidin agarose resin slurry and rotate for an additional 2 hours at 4°C.

-

-

Washing: Wash the resin three times with pulldown buffer to remove non-specific binders.

-

Elution: Elute the bound proteins by boiling the resin in 2x Laemmli sample buffer for 10 minutes.

-

Western Blotting:

-

Resolve the eluted proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with an anti-TEAD antibody.

-

Use 25 µg of total protein lysate as a loading control.

-

Expected Outcome: A significant reduction in the amount of pulled-down TEAD will be observed in lysates from cells pre-treated with this compound compared to the DMSO control, confirming that non-biotinylated this compound competes for the same binding site on TEAD.[5]

TEAD Transcriptional Reporter Assay

This assay measures the ability of this compound to inhibit YAP/TEAD-mediated gene transcription.

Objective: To quantify the dose-dependent inhibition of TEAD transcriptional activity by this compound.

General Principle: Cells are engineered to express a reporter gene (e.g., Luciferase or mCherry) under the control of a promoter containing multiple TEAD binding sites (e.g., 8xGTIIC). Inhibition of the YAP/TEAD complex by this compound leads to a decrease in reporter gene expression, which can be quantified.

Representative Protocol (TEAD-Luciferase Reporter Assay):

-

Cell Seeding: Seed HEK293T or PC-9 cells stably expressing a TEAD-responsive luciferase reporter construct in a 96-well plate.

-

Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the cells for 24-48 hours.

-

Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability. Plot the normalized data against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.

Split-Luciferase Complementation Assay for YAP-TEAD Interaction

This assay directly measures the disruption of the YAP-TEAD protein-protein interaction in living cells.

Objective: To assess the ability of this compound to disrupt the interaction between YAP and TEAD.

General Principle: YAP and TEAD are fused to two different non-functional fragments of a luciferase enzyme (e.g., N-terminal and C-terminal fragments). When YAP and TEAD interact, the luciferase fragments are brought into close proximity, reconstituting a functional enzyme and producing a luminescent signal. This compound will disrupt this interaction, leading to a decrease in luminescence.

Representative Protocol:

-

Transfection: Co-transfect HEK293T cells with plasmids encoding YAP fused to the N-terminal luciferase fragment and TEAD fused to the C-terminal luciferase fragment.

-

Cell Seeding: Seed the transfected cells into a 96-well plate.

-

Compound Treatment: After 24 hours, treat the cells with a dose range of this compound or DMSO.

-

Luminescence Measurement: Add the luciferase substrate (e.g., coelenterazine) and measure the luminescence at various time points using a luminometer.

-

Data Analysis: Normalize the luminescent signal to cell viability and plot the results to determine the extent of YAP-TEAD interaction disruption.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for identifying and characterizing covalent TEAD inhibitors like this compound.

Conclusion

This compound is a covalent inhibitor that effectively engages the TEAD palmitate-binding pocket, leading to the disruption of the oncogenic YAP/TEAD complex. While its potency is in the micromolar range in cellular contexts, it has served as a critical tool for validating this therapeutic strategy and as a scaffold for the development of more potent next-generation inhibitors. The experimental protocols and data presented in this guide provide a technical foundation for researchers working to further understand and target the YAP/TEAD signaling axis in cancer and other diseases.

References

- 1. The split luciferase complementation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. biorxiv.org [biorxiv.org]

- 5. 2.9. TEAD Reporter Activity [bio-protocol.org]

- 6. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Protein-protein interaction analysis by split luciferase complementation assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

MYF-01-37: A Technical Whitepaper on the Initial Discovery and Characterization of a Covalent TEAD Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the initial studies and discovery of MYF-01-37, a novel covalent inhibitor of the TEA Domain (TEAD) family of transcription factors. This compound was identified through a covalent fragment screening approach and has been characterized as a tool compound for probing the function of TEAD proteins in the Hippo signaling pathway. This whitepaper details the mechanism of action, summarizes key quantitative data from initial studies, outlines experimental protocols, and provides visualizations of the relevant biological pathways and experimental workflows. While this compound has limitations as a chemical probe, its discovery paved the way for the development of more potent and pharmacologically suitable TEAD inhibitors.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development of various cancers. The transcriptional activity of the Hippo pathway is primarily mediated by the interaction of the coactivator Yes-associated protein (YAP) and its paralog TAZ with the TEAD family of transcription factors (TEAD1-4). The disruption of the YAP/TAZ-TEAD interaction has therefore emerged as a promising therapeutic strategy for cancers with aberrant Hippo signaling. This compound was one of the early small molecules developed to covalently target a conserved cysteine residue within the central lipid-binding pocket of TEAD proteins, thereby inhibiting their interaction with YAP/TAZ.

Discovery and Mechanism of Action

This compound was identified through a covalent fragment library screening using mass spectrometry to detect the formation of protein-fragment adducts with the recombinant purified TEAD2 YAP-binding domain (YBD).[1][2] The compound was developed based on a flufenamic acid template, incorporating a cysteine-reactive acrylamide warhead.[1][2]

The primary mechanism of action of this compound is the covalent modification of a conserved cysteine residue (Cys380 in TEAD2, C359 in TEAD1) located in the central palmitate-binding pocket of TEAD proteins.[3][4][5] This covalent binding allosterically disrupts the interaction between TEAD and YAP/TAZ, leading to the inhibition of TEAD-dependent gene transcription.[6] Molecular docking studies suggest that this compound occupies this central pocket.[6] The inhibition of the YAP/TEAD interaction by this compound has been described as reversible in some contexts, suggesting a dynamic nature to its covalent bond or cellular processing.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported in the initial studies of this compound.

| Parameter | Value | Cell Line/System | Reference |

| Cellular Concentration for Effect | 10 µM | PC-9, HEK 293T | [3][4][5] |

| Incubation Time for Effect | 6 - 24 hours | PC-9, HEK 293T | [3][4][5] |

| Impact on Cell Viability | Minimal impact at 0.1, 1, 10, 100 µM | EGFR-mutant NSCLC | [4][5] |

Table 1: In Vitro Activity of this compound

| Parameter | Value | Reference |

| Molecular Weight | 298.3 g/mol | [3] |

| Formula | C15H17F3N2O | [3] |

| CAS Number | 2416417-65-5 | [3] |

| Solubility in DMSO | 60 mg/mL (201.13 mM) | [3] |

Table 2: Physicochemical Properties of this compound

Experimental Protocols

TEAD Pull-Down Assay

This assay confirms the binding of this compound to TEAD proteins within a cellular context.[3]

-

Cell Treatment: Treat cells (e.g., PC9) with test compounds at the indicated doses (e.g., 1 µM, 10 µM) for 6 hours.

-

Cell Lysis: Prepare total cell lysates using a suitable pulldown buffer.

-

Protein Quantification: Determine the total protein concentration of the lysates.

-

Biotinylated Probe Incubation: Combine 1 mg of total protein with 1 µM of biotinylated this compound.

-

Incubation: Rotate the mixture at 4°C for 6 hours, followed by 1 hour at room temperature.

-

Streptavidin Resin Addition: Add 30 µL of a 50% slurry of streptavidin agarose resin and rotate for an additional 2 hours at 4°C.

-

Washing: Wash the resin three times with pulldown buffer.

-

Elution: Release the bound TEAD proteins from the resin by boiling for 10 minutes in 2x gel loading buffer.

-

Western Blotting: Resolve the eluted proteins by western blotting to detect TEAD. A loading control using 25 µg of total protein should be included.

Split Luciferase Assay for YAP-TEAD Interaction

This assay is used to assess the ability of a compound to disrupt the interaction between YAP and TEAD.[6]

-

Cell Transfection: Co-transfect cells (e.g., HEK 293T) with constructs expressing YAP and TEAD fused to the N- and C-terminal fragments of luciferase, respectively.

-

Compound Treatment: Treat the transfected cells with the test compound (e.g., this compound) at various concentrations.

-

Luminescence Measurement: After a suitable incubation period, measure the luminescence signal. A decrease in luminescence indicates disruption of the YAP-TEAD interaction.

Target Gene Expression Analysis

This method evaluates the functional consequence of TEAD inhibition by measuring the expression of a known YAP/TEAD target gene, such as Connective Tissue Growth Factor (CTGF).[4][5][6]

-

Cell Treatment: Treat cells (e.g., PC-9) with the test compound (e.g., 10 µM this compound) for a specified duration (e.g., 24 hours).

-

RNA Extraction: Isolate total RNA from the treated cells.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the target gene (e.g., CTGF) and a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative change in target gene expression compared to a vehicle-treated control.

Visualizations

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on the YAP/TAZ-TEAD complex.

References

- 1. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. Protein-Protein Interaction Disruptors of the YAP/TAZ-TEAD Transcriptional Complex - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of MYF-01-37 on YAP-Dependent Gene Expression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of MYF-01-37, a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors, and its consequential effects on Yes-associated protein (YAP)-dependent gene expression. By targeting TEAD, this compound effectively disrupts the YAP-TEAD transcriptional complex, a critical nexus in cellular signaling pathways that govern proliferation, apoptosis, and organ size. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying biological processes and experimental workflows.

Introduction to this compound and the Hippo-YAP Pathway

The Hippo signaling pathway is a crucial regulator of tissue growth and homeostasis. When the pathway is active, it phosphorylates and inactivates the transcriptional co-activator YAP, sequestering it in the cytoplasm. However, when the Hippo pathway is inactive, unphosphorylated YAP translocates to the nucleus, where it binds to TEAD transcription factors to drive the expression of a suite of genes that promote cell proliferation and inhibit apoptosis. Dysregulation of this pathway, leading to YAP/TEAD hyperactivity, is a common feature in various cancers.

This compound is a small molecule inhibitor that covalently binds to a conserved cysteine residue (Cys380 in TEAD2) within the palmitate-binding pocket of TEAD proteins.[1][2] This covalent modification disrupts the interaction between YAP and TEAD, thereby attenuating the transcription of YAP target genes.[3][4] While considered a sub-optimal chemical probe due to its requirement for micromolar concentrations in cellular assays, this compound has been instrumental in validating TEAD as a druggable target.[3][5]

Quantitative Analysis of this compound's Effect on Gene Expression

The primary downstream effect of this compound is the dose-dependent reduction of YAP-TEAD target gene expression. The following table summarizes the quantitative data from key studies. It is important to note that much of the subsequent research has focused on more potent derivatives of this compound, such as MYF-03-69.

| Compound | Cell Line | Concentration | Treatment Duration | Target Gene | Observed Effect | Reference |

| This compound | PC-9 | 10 µM | 24 hours | CTGF | Reduction in expression | [4][6] |

| MYF-03-69 | NCI-H226 | 0.1, 0.5, 2 µM | 24 hours | CTGF, CYR61, ANKRD1 | Dose-dependent downregulation | [3] |

| MYF-03-69 | MSTO-211H | Not Specified | 24 hours | CTGF, CYR61, ANKRD1 | Downregulation | [3] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the Hippo-YAP signaling pathway and the point of intervention for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key experiments used to assess the effect of this compound on YAP-dependent gene expression.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)

This protocol is used to quantify the mRNA levels of YAP target genes.

-

Cell Culture and Treatment:

-

Plate cells (e.g., PC-9, NCI-H226) in 6-well plates and culture until they reach 70-80% confluency.

-

Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).

-

-

RNA Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells directly in the plate using a suitable lysis buffer (e.g., TRIzol reagent).

-

Extract total RNA according to the manufacturer's protocol, which typically involves chloroform extraction and isopropanol precipitation.

-

Wash the RNA pellet with 75% ethanol and resuspend in nuclease-free water.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit) according to the manufacturer's instructions.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., CTGF, CYR61, ANKRD1) and a housekeeping gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green).

-

Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.

-

Western Blotting

This protocol is used to assess the protein levels of YAP, TEAD, and their downstream targets.

-

Cell Lysis and Protein Quantification:

-

Culture and treat cells as described for RT-qPCR.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-YAP, anti-TEAD, anti-CTGF, anti-CYR61) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

Use a loading control, such as an antibody against GAPDH or β-actin, to ensure equal protein loading.

-

Experimental Workflow

The following diagram outlines the general workflow for investigating the effects of this compound.

Conclusion

This compound serves as a foundational tool compound for understanding the therapeutic potential of inhibiting the YAP-TEAD transcriptional axis. While more potent analogs have since been developed, the studies involving this compound have been pivotal in demonstrating that covalent targeting of the TEAD palmitate-binding pocket is a viable strategy to downregulate YAP-dependent gene expression. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the fields of oncology and drug discovery who are interested in further exploring this promising therapeutic avenue.

References

- 1. selleckchem.com [selleckchem.com]

- 2. graylab.stanford.edu [graylab.stanford.edu]

- 3. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bio.unipd.it [bio.unipd.it]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Binding Site of MYF-01-37 on TEAD

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the binding interaction between the covalent inhibitor MYF-01-37 and the transcriptional coactivator TEAD (Transcriptional Enhanced Associate Domain). A key component of the Hippo signaling pathway, the YAP/TAZ-TEAD complex is a critical driver of cell proliferation and is frequently dysregulated in various cancers. Understanding the precise mechanism by which small molecules like this compound disrupt this complex is paramount for the development of novel therapeutics.

The Binding Site and Covalent Interaction

This compound is a pioneering chemical probe identified through a covalent fragment library screening.[1][2] It functions as a covalent, allosteric inhibitor of the YAP/TAZ-TEAD protein-protein interaction (PPI).[3][4]

Binding Pocket: this compound binds within the conserved central lipid "palmitate" pocket of TEAD proteins.[1][4][5] This pocket is naturally occupied by a palmitate molecule, a post-translational modification crucial for TEAD stability and function.[4][6] Molecular docking studies revealed that this compound fits into a tunnel formed by the side chains of several hydrophobic residues, including F233, F251, V252, V329, V347, M379, L383, L387, F406, and F428 in TEAD2.[7]

Covalent Targeting: The key feature of this compound is its "warhead," a cysteine-reactive acrylamide group.[1] This group forms an irreversible covalent bond with a conserved cysteine residue located at the opening of the palmitate binding pocket.[1][8]

-

In TEAD2 , the target residue is Cysteine 380 (Cys380) .[3][9][10]

-

In TEAD1 , the equivalent target residue is Cysteine 359 (Cys359) .[1][9]

This covalent engagement physically occupies the pocket, preventing the natural process of palmitoylation and allosterically disrupting the binding interface required for interaction with YAP/TAZ.[1][4]

Quantitative Data Summary

This compound is characterized as a suboptimal chemical probe, requiring micromolar concentrations to achieve effects in cellular environments.[1][2] Its primary value lies in being a foundational lead compound for the development of more potent, optimized inhibitors like MYF-03-69 and MYF-03-176.[1][5]

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| In Vitro Palmitoylation Inhibition | TEAD2 | IC50 | > 50 µM | [8] |

| Cellular Reporter Assay | PC-9 (TEAD mCherry) | IC50 | ~ 5 µM | [8] |

| Cellular YAP/TEAD Interaction | HEK 293T | Effective Concentration | 10 µM | [3][10] |

| Cellular Target Gene Expression | PC-9 | Effective Concentration | 10 µM | [3][10] |

Signaling Pathway and Mechanism of Action

The Hippo pathway is a critical regulator of organ size and cell proliferation. When the pathway is "on," the LATS1/2 kinases phosphorylate YAP and TAZ, leading to their cytoplasmic retention and degradation. In many cancers, the Hippo pathway is defective or "off," allowing YAP/TAZ to translocate to the nucleus, bind to TEAD transcription factors, and drive the expression of pro-growth and anti-apoptotic genes. This compound intervenes by covalently binding to TEAD, which prevents its association with YAP/TAZ and subsequently blocks this oncogenic gene transcription.

Experimental Protocols and Workflows

The binding and mechanism of this compound were elucidated through a series of biochemical and cellular assays.

Covalent Fragment Screening via Mass Spectrometry

This initial screening method identified this compound from a library of covalent fragments.

-

Objective: To identify small molecules that form a covalent adduct with the target protein.

-

Methodology:

-

A library of covalent fragments, each containing a reactive "warhead" like acrylamide, was assembled.[1][7]

-

Each fragment was incubated with purified, recombinant TEAD2 YAP-binding domain (YBD) protein.[1][2]

-

Following incubation, the protein-fragment mixtures were analyzed using mass spectrometry (MS).

-

A shift in the mass of the TEAD2 protein corresponding to the molecular weight of a fragment indicated the formation of a covalent adduct.

-

This compound was identified as a fragment capable of efficiently labeling the TEAD2 protein.[2]

-

Molecular Docking

Computational modeling was used to predict the binding pose of this compound within the TEAD pocket.

-

Objective: To visualize the binding orientation and key interactions of this compound.

-

Methodology:

-

The crystal structure of TEAD2 (e.g., PDB codes 5HGU, 5DQ8) was obtained from the Protein Data Bank.[1]

-

The protein structure was prepared and optimized using software suites like Schrodinger.[1]

-

A covalent docking protocol was employed to model the interaction between this compound and the TEAD2 structure, specifically targeting the Cys380 residue.

-

The resulting poses were analyzed to identify the most energetically favorable binding model, which showed this compound occupying the hydrophobic tunnel of the palmitate pocket.[1][2]

-

Cellular Target Engagement: Biotin Pull-Down Assay

This assay confirms that this compound engages with TEAD inside cells.

-

Objective: To demonstrate direct binding of this compound to endogenous TEAD in a cellular context.

-

Methodology:

-

PC9 cells were pre-treated with vehicle (DMSO) or non-biotinylated this compound (e.g., at 10 µM for 6 hours).[9]

-

Total cell lysates were prepared using a pull-down buffer.

-

A biotinylated version of the probe (e.g., biotin-MYF-01-037) was added to the lysates (e.g., 1 mg of protein with 1 µM probe) and incubated to allow binding to the target protein.[4][9]

-

Streptavidin agarose resin was added to the mixture to capture the biotinylated probe and any proteins bound to it.[9]

-

The resin was washed to remove non-specific binders.

-

The captured proteins were released from the resin by boiling and analyzed by Western blotting using a pan-TEAD antibody.

-

Expected Result: In lysates from cells pre-treated with this compound, the amount of TEAD pulled down by the biotinylated probe was significantly reduced, as the binding site was already occupied by the non-biotinylated compound.[4][9]

-

Disruption of YAP-TEAD Interaction: Co-Immunoprecipitation (Co-IP)

This is the definitive assay to show that a compound disrupts a protein-protein interaction within cells. While data is more readily available for the optimized successor MYF-03-69, the principle is identical.

-

Objective: To determine if this compound inhibits the endogenous interaction between YAP and TEAD.

-

Methodology:

-

NCI-H226 cells were treated with the inhibitor or a negative control for 24 hours.[1]

-

Cells were lysed in a buffer that preserves protein-protein interactions.

-

An antibody against a pan-TEAD antibody was added to the lysate to bind to TEAD and any associated proteins.

-

Protein A/G agarose beads were added to precipitate the antibody-protein complexes.

-

The beads were washed, and the precipitated proteins were analyzed by Western blotting using antibodies for both TEAD and YAP.

-

Expected Result: In cells treated with an effective inhibitor, the amount of YAP that co-precipitates with TEAD is significantly decreased compared to the control, indicating the disruption of their interaction.[1]

-

Logical Framework of this compound Action

The mechanism of this compound follows a clear, logical progression from target engagement to cellular effect.

Conclusion

This compound is a foundational covalent inhibitor that targets a conserved cysteine in the TEAD palmitate pocket. Although its potency is modest, its discovery and characterization have been instrumental. It validated the druggability of the TEAD central pocket with covalent inhibitors and provided a critical starting point for structure-based design efforts that have led to more potent, clinically relevant pan-TEAD inhibitors. The experimental methodologies detailed herein represent the standard for characterizing such molecules, confirming target engagement, and demonstrating the desired disruption of the oncogenic YAP/TAZ-TEAD interaction.

References

- 1. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Protein-Protein Interaction Disruptors of the YAP/TAZ-TEAD Transcriptional Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. graylab.stanford.edu [graylab.stanford.edu]

- 9. selleckchem.com [selleckchem.com]

- 10. glpbio.com [glpbio.com]

The Impact of MYF-01-37 on Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MYF-01-37 is a novel small molecule that has garnered interest in the field of oncology for its unique mechanism of action targeting the Hippo signaling pathway. This technical guide provides an in-depth overview of this compound's impact on cancer cell proliferation, detailing its mechanism of action, quantitative data on its activity, and the experimental protocols used to elucidate its effects. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel anti-cancer therapeutics.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2][3] Its dysregulation is implicated in the development and progression of various cancers.[1] A key downstream effector of this pathway is the transcriptional co-activator Yes-associated protein (YAP) and its paralog TAZ, which, upon translocation to the nucleus, bind to the TEA domain (TEAD) family of transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[2][3] The interaction between YAP/TAZ and TEAD is a compelling target for anti-cancer drug development.

This compound has been identified as a covalent inhibitor of TEAD.[4][5][6] It selectively targets a conserved cysteine residue (Cys380 in TEAD2 and C359 in TEAD1) within the palmitate-binding pocket of TEAD, thereby disrupting the YAP-TEAD protein-protein interaction.[7][8] This guide explores the consequences of this inhibition on cancer cell proliferation.

Mechanism of Action: The Hippo Signaling Pathway and this compound Intervention

The Hippo pathway, when active, phosphorylates and inactivates YAP/TAZ, leading to their cytoplasmic retention and degradation. In many cancers, this pathway is defective, resulting in the constitutive nuclear localization of YAP/TAZ and their binding to TEAD, driving oncogenic gene expression. This compound intervenes at this crucial juncture. By covalently binding to TEAD, it allosterically prevents the association of YAP/TAZ, thereby inhibiting the transcription of their target genes.

Quantitative Data on this compound's Impact

While this compound serves as a valuable tool compound for studying the Hippo pathway, it is considered a sub-optimal chemical probe due to its modest potency in cellular proliferation assays and poor pharmacokinetic properties.[9] More potent analogs, such as MYF-03-69, have since been developed.[9]

The available quantitative data for this compound primarily highlights its on-target activity rather than broad anti-proliferative effects when used as a single agent.

| Assay Type | Cell Line | Parameter | Value | Reference |

| TEAD mCherry Reporter Assay | PC-9 | IC50 | ~5 µM | [8] |

| Gel-Based TEAD2 Palmitoylation Assay | N/A | IC50 | > 50 µM | [8] |

| Cell Viability Assay | EGFR-mutant NSCLC cell lines | Effect | Minimal impact up to 100 µM | [4][5] |

Note: The TEAD mCherry reporter assay measures the inhibition of YAP-TEAD transcriptional activity, while the palmitoylation assay measures the direct binding and inhibition of a key TEAD post-translational modification. The cell viability data indicates that this compound alone is not potently cytotoxic to these cell lines. However, it has been shown to have a significant effect in combination with other inhibitors, such as osimertinib and trametinib, where it can decrease the number of dormant cancer cells.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effects.

Cell Viability / Proliferation Assay (2D Adherent Culture)

This protocol is adapted from methodologies used for testing related, more potent compounds.[9]

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., NCI-H226, MSTO-211H for Hippo-defective mesothelioma)[9]

-

Complete cell culture medium

-

384-well clear bottom plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Trypsinize and resuspend cells in complete medium. Count the cells and adjust the density to seed 200 cells per well in a 384-well plate.[9]

-

Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: The following day, prepare serial dilutions of this compound in complete medium. Add the diluted compound to the designated wells.[9] Include a DMSO-only control.

-

Incubation: Incubate the treated plates for 5 days.[9]

-

Viability Measurement: On day 5, allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[9]

-

Luminescence Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data to the DMSO control and plot the results as a dose-response curve to determine the concentration at which cell proliferation is inhibited.

TEAD Pull-Down Assay to Confirm Target Engagement

This protocol is based on the methodology described for confirming the binding of this compound to TEAD in cells.[7]

Objective: To demonstrate that this compound covalently binds to TEAD in a cellular context.

Materials:

-

PC-9 cells[7]

-

Complete cell culture medium

-

This compound

-

Biotinylated this compound probe

-

Pull-down buffer

-

Streptavidin agarose resin

-

2x gel loading buffer

-

SDS-PAGE and Western blotting reagents

-

Anti-TEAD antibody

Procedure:

-

Cell Treatment: Treat PC-9 cells with this compound at the desired concentrations (e.g., 1 µM, 10 µM) for 6 hours.[7]

-

Cell Lysis: Prepare total cell lysates using pull-down buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

TEAD Pull-Down: Combine 1 mg of total protein with 1 µM of biotinylated this compound and rotate at 4°C for 6 hours, followed by 1 hour at room temperature.[7]

-

Resin Incubation: Add streptavidin agarose resin and rotate for another 2 hours at 4°C.[7]

-

Washes: Wash the resin three times with pull-down buffer.[7]

-

Elution: Release the bound proteins from the resin by boiling for 10 minutes in 2x gel loading buffer.[7]

-

Western Blotting: Resolve the eluted proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with an anti-TEAD antibody to detect the amount of TEAD pulled down. A loading control using a small fraction of the total protein should also be run.[7]

Experimental Workflow and Logical Relationships

The investigation of this compound's impact on cancer cell proliferation follows a logical progression from target engagement to cellular effects.

Conclusion

This compound is a pioneering covalent inhibitor of the YAP-TEAD interaction. While its direct impact on the proliferation of some cancer cell lines is modest when used as a monotherapy, it serves as a critical proof-of-concept tool, demonstrating that targeting the TEAD palmitate pocket is a viable strategy for modulating the Hippo pathway. The insights gained from studying this compound have paved the way for the development of more potent and pharmacologically suitable TEAD inhibitors with greater potential for clinical translation. Further research into combination therapies and the identification of sensitive cancer subtypes will be crucial in realizing the full therapeutic potential of this class of inhibitors.

References

- 1. Hippo signaling pathway - Wikipedia [en.wikipedia.org]

- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. graylab.stanford.edu [graylab.stanford.edu]

- 9. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MYF-01-37 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MYF-01-37 is a potent and specific covalent inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2][3] It functions by targeting a conserved cysteine residue (Cys380 in TEAD2) within the palmitate-binding pocket, thereby disrupting the interaction between TEAD and its co-activators, Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ).[1][3][4] The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is implicated in various cancers. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival.[2][5][6][7] this compound's mechanism of action makes it a valuable tool for studying the Hippo-YAP/TAZ signaling pathway and a potential therapeutic agent for cancers driven by YAP/TAZ activation.

These application notes provide detailed protocols for utilizing this compound in key cell-based assays to probe its biological activity.

Data Presentation

The following table summarizes the quantitative data for this compound in various cell-based assays as reported in the literature.

| Assay Type | Cell Line | Concentration(s) | Incubation Time | Observed Effect | Reference |

| YAP/TEAD Interaction | HEK 293T | 10 µM | 24 hours | Inhibition of direct YAP/TEAD interaction. | [3] |

| Target Gene Expression (CTGF) | PC-9 | 10 µM | 24 hours | Reduction in the expression of the canonical YAP target gene, CTGF. | [3] |

| Cell Viability | EGFR-mutant NSCLC cell lines | 0.1, 1, 10, 100 µM | Not Specified | Minimal impact on cell viability. | [3] |

| TEAD Engagement (Pull-down) | PC-9 | 10 µM (pretreatment) | 6 hours | Loss of direct TEAD pull-down by a biotinylated probe, confirming target engagement. | [4] |

Experimental Protocols

Cell Viability Assay

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines. A common method is the MTT or CellTiter-Glo® assay, which measures metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., EGFR-mutant NSCLC lines)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well clear-bottom black plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). A typical concentration range to test is 0.1 µM to 100 µM.[3] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Assess cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Analysis of YAP Target Gene Expression (CTGF) by qRT-PCR

This protocol details the measurement of changes in the expression of the YAP/TAZ target gene, Connective Tissue Growth Factor (CTGF), in response to this compound treatment.

Materials:

-

Cancer cell line known to express YAP/TAZ (e.g., PC-9)

-

6-well plates

-

This compound (stock solution in DMSO)

-

TRIzol reagent or other RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for CTGF and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with 10 µM this compound or vehicle control (DMSO) for 24 hours.[3]

-

After the incubation period, wash the cells with PBS and lyse them directly in the well using an RNA extraction reagent.

-

Isolate total RNA according to the manufacturer's protocol.

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

Perform quantitative real-time PCR (qRT-PCR) using primers for CTGF and a housekeeping gene.

-

Analyze the relative gene expression using the ΔΔCt method, normalizing the expression of CTGF to the housekeeping gene and comparing the treatment group to the vehicle control.

Cellular TEAD Engagement Pull-Down Assay

This protocol is a competitive binding assay to confirm that this compound engages with TEAD in a cellular context. It involves pre-treating cells with this compound before lysing them and performing a pull-down with a biotinylated TEAD probe.

Materials:

-

Cell line of interest (e.g., PC-9)

-

This compound

-

Biotinylated TEAD probe (e.g., biotin-MYF-01-037)

-

Cell lysis buffer

-

Streptavidin-conjugated beads (e.g., agarose or magnetic)

-

SDS-PAGE gels and Western blotting reagents

-

Antibody against TEAD

Procedure:

-

Culture PC-9 cells to 80-90% confluency.

-

Pre-treat the cells with 10 µM this compound or vehicle control (DMSO) for 6 hours.[4]

-

Harvest and lyse the cells.

-

Incubate the cell lysates with a biotinylated TEAD probe (e.g., 1 µM biotin-MYF-01-037) for 2-4 hours at 4°C to allow the probe to bind to available TEAD.[4]

-

Add streptavidin-conjugated beads to the lysates and incubate for an additional 1-2 hours at 4°C to capture the biotinylated probe-TEAD complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Perform a Western blot using an anti-TEAD antibody to detect the amount of TEAD pulled down. A decrease in the TEAD signal in the this compound pre-treated sample compared to the vehicle control indicates successful target engagement.

Visualizations

Caption: Mechanism of this compound in the Hippo Signaling Pathway.

Caption: Workflow for Analyzing YAP Target Gene Expression.

Caption: Workflow for Cellular TEAD Engagement Pull-Down Assay.

References

- 1. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Hippo Pathway and YAP/TAZ-TEAD Protein-Protein Interaction as Targets for Regenerative Medicine and Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Hippo pathway effector proteins YAP and TAZ have both distinct and overlapping functions in the cell - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MYF-01-37 in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

MYF-01-37 is a novel small molecule inhibitor that covalently targets the TEA Domain (TEAD) family of transcription factors, key downstream effectors of the Hippo signaling pathway. By binding to a conserved cysteine residue (Cys380 in TEAD2) within the palmitate-binding pocket, this compound allosterically disrupts the interaction between TEAD and its co-activator, Yes-associated protein (YAP).[1][2] This disruption leads to the suppression of TEAD-YAP target gene expression, which is often dysregulated in various cancers, promoting cell proliferation and inhibiting apoptosis. These application notes provide a comprehensive guide for the use of this compound in in vitro settings, including recommended concentrations, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action

This compound acts as a covalent inhibitor of TEAD transcription factors. The Hippo signaling pathway, when active, phosphorylates YAP, leading to its cytoplasmic sequestration and degradation. In instances of Hippo pathway dysregulation, unphosphorylated YAP translocates to the nucleus and binds to TEAD, driving the transcription of pro-proliferative and anti-apoptotic genes. This compound intervenes by covalently modifying a cysteine residue in the central pocket of TEAD, which is crucial for its interaction with YAP. This covalent modification effectively blocks the formation of the YAP-TEAD transcriptional complex, thereby inhibiting downstream gene expression.

Quantitative Data Summary

The effective concentration of this compound varies depending on the cell line, assay type, and duration of treatment. The following tables summarize the reported concentrations for key in vitro experiments.

Table 1: this compound Concentration for Target Engagement and Downstream Effects

| Cell Line | Assay Type | Concentration(s) | Incubation Time | Observed Effect |

| PC9 | TEAD Pull-down | 1 µM, 10 µM | 6 hours | Loss of direct TEAD pull-down, confirming target engagement.[1] |

| HEK293T | YAP/TEAD Interaction | 10 µM | 24 hours | Inhibition of direct YAP/TEAD interaction.[3][4] |

| PC9 | Gene Expression (CTGF) | 10 µM | 24 hours | Reduction in the expression of the canonical YAP target gene CTGF.[3][4] |

Table 2: this compound Concentration for Cell Viability and Phenotypic Assays

| Cell Line Type | Cell Line(s) | Assay Type | Concentration Range | Incubation Time | Observed Effect |

| EGFR-mutant NSCLC | Various | Cell Viability | 0.1, 1, 10, 100 µM | Not specified | Minimal impact on cell viability.[3][4] |

| EGFR-mutant NSCLC | Not specified | Dormant Cell Reduction (in combination with Osimertinib and Trametinib) | 10 µM | 10 days | Dramatic decrease in dormant cells compared to combination treatment alone.[3][4] |

Experimental Protocols

Detailed methodologies for key in vitro experiments with this compound are provided below.

TEAD Pull-Down Assay to Confirm Target Engagement

This protocol is adapted from a method using a biotinylated probe to pull down TEAD and can be used to demonstrate competitive binding by this compound.

Materials:

-

PC9 cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (Selleck Chemicals, S8950)

-

Biotinylated MYF-01-037 (as a probe)

-

Pulldown buffer (composition not specified, a standard lysis buffer with protease and phosphatase inhibitors is recommended)

-

Streptavidin agarose resin (e.g., Thermo Fisher Scientific, 20347)

-

2x Laemmli sample buffer

-

Antibodies: Anti-TEAD (e.g., Cell Signaling Technology, #13295) and a suitable secondary antibody.

Procedure:

-

Cell Culture and Treatment: Seed PC9 cells in appropriate culture dishes and allow them to adhere overnight. Treat the cells with 1 µM or 10 µM this compound for 6 hours. Include a vehicle-treated control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using pulldown buffer.

-

TEAD Pull-down:

-

Combine 1 mg of total protein from the cell lysate with 1 µM of biotinylated MYF-01-037.

-

Rotate the mixture at 4°C for 6 hours, followed by 1 hour at room temperature.

-

Add 30 µL of a 50% slurry of streptavidin agarose resin and rotate for an additional 2 hours at 4°C.

-

-

Washing and Elution:

-

Wash the resin three times with pulldown buffer.

-

Elute the pulled-down proteins by boiling the resin in 2x Laemmli sample buffer for 10 minutes.

-

-

Western Blotting:

-

Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-TEAD antibody to detect the amount of pulled-down TEAD.

-

A significant reduction in the amount of pulled-down TEAD in the this compound-treated samples compared to the vehicle control indicates successful target engagement.

-

YAP-TEAD Co-Immunoprecipitation (Co-IP)

This protocol is designed to assess the disruption of the endogenous YAP-TEAD protein-protein interaction by this compound.

Materials:

-

HEK293T cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)

-

Protein A/G agarose beads (e.g., Santa Cruz Biotechnology, sc-2003)

-

Antibodies:

-

Anti-YAP for immunoprecipitation (e.g., Proteintech, 13584-1-AP)

-

Anti-TEAD for Western blotting (e.g., Cell Signaling Technology, #13295)

-

Anti-YAP for Western blotting (e.g., Cell Signaling Technology, #4912)

-

Appropriate secondary antibodies

-

Procedure:

-

Cell Culture and Treatment: Culture HEK293T cells to 70-80% confluency. Treat the cells with 10 µM this compound for 24 hours. Include a vehicle-treated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in Co-IP lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-YAP antibody overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Wash the beads three to five times with Co-IP lysis buffer.

-

Elute the immunocomplexes by boiling the beads in 2x Laemmli sample buffer.

-

-

Western Blotting:

-

Analyze the eluted samples by Western blotting.

-

Probe one membrane with an anti-TEAD antibody to detect the amount of TEAD that co-immunoprecipitated with YAP.

-

Probe a second membrane with an anti-YAP antibody to confirm successful immunoprecipitation of YAP.

-

A decrease in the TEAD signal in the this compound-treated sample indicates disruption of the YAP-TEAD interaction.

-

Quantitative Real-Time PCR (qRT-PCR) for CTGF Gene Expression

This protocol measures the effect of this compound on the expression of a key YAP-TEAD target gene, CTGF.

Materials:

-

PC9 cells

-

This compound

-

RNA extraction kit (e.g., QIAGEN RNeasy Mini Kit)

-

cDNA synthesis kit (e.g., Bio-Rad iScript cDNA Synthesis Kit)

-

SYBR Green qPCR master mix (e.g., Applied Biosystems PowerUp SYBR Green Master Mix)

-

qPCR primers for human CTGF and a housekeeping gene (e.g., GAPDH):

-

CTGF Forward: 5'-GAGGAAAACATTAAGAAGGGCAAA-3'

-

CTGF Reverse: 5'-CGGCACAGGTCTTTGATGA-3'

-

GAPDH Forward: 5'-GTCTCCTCTGACTTCAACAGCG-3'

-

GAPDH Reverse: 5'-ACCACCCTGTTGCTGTAGCCAA-3'

-

Procedure:

-

Cell Treatment and RNA Extraction: Treat PC9 cells with 10 µM this compound for 24 hours. Extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

qPCR:

-

Set up qPCR reactions using SYBR Green master mix, cDNA, and the primers for CTGF and GAPDH.

-

Run the qPCR program on a real-time PCR system.

-

-

Data Analysis:

-

Calculate the relative expression of CTGF using the ΔΔCt method, normalizing to the expression of GAPDH.

-

A significant decrease in CTGF mRNA levels in this compound-treated cells indicates inhibition of YAP-TEAD transcriptional activity.

-

Cell Viability Assay

This protocol can be used to assess the impact of this compound on the viability of EGFR-mutant NSCLC cell lines.

Materials:

-

EGFR-mutant NSCLC cell lines (e.g., PC9, HCC827)

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for the desired duration (e.g., 72 hours).

-